Cas no 4401-21-2 (2-oxaspiro[4.6]undecane-1,3-dione)
![2-oxaspiro[4.6]undecane-1,3-dione structure](https://ja.kuujia.com/scimg/cas/4401-21-2x500.png)
2-oxaspiro[4.6]undecane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 2-oxaspiro[4.6]undecane-1,3-dione
-
- インチ: InChI=1S/C10H14O3/c11-8-7-10(9(12)13-8)5-3-1-2-4-6-10/h1-7H2
- InChIKey: HGWGHPIQAKFEQG-UHFFFAOYSA-N
- ほほえんだ: O=C1CC2(CCCCCC2)C(=O)O1
計算された属性
- せいみつぶんしりょう: 182.09432
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
じっけんとくせい
- 密度みつど: 1.158
- ふってん: 336.019°C at 760 mmHg
- フラッシュポイント: 159.774°C
- 屈折率: 1.499
- PSA: 43.37
2-oxaspiro[4.6]undecane-1,3-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14660-2.5g |
2-oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95.0% | 2.5g |
$440.0 | 2025-03-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6450-10G |
2-oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95% | 10g |
¥ 4,210.00 | 2023-04-13 | |
Enamine | EN300-14660-5.0g |
2-oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95.0% | 5.0g |
$650.0 | 2025-03-21 | |
Enamine | EN300-14660-100mg |
2-oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95.0% | 100mg |
$78.0 | 2023-09-29 | |
Aaron | AR00E0C4-2.5g |
2-OXASPIRO[4.6]UNDECANE-1,3-DIONE |
4401-21-2 | 95% | 2.5g |
$630.00 | 2023-12-13 | |
1PlusChem | 1P00E03S-2.5g |
2-OXASPIRO[4.6]UNDECANE-1,3-DIONE |
4401-21-2 | 95% | 2.5g |
$606.00 | 2024-05-02 | |
Enamine | EN300-14660-1000mg |
2-oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95.0% | 1000mg |
$225.0 | 2023-09-29 | |
Aaron | AR00E0C4-500mg |
2-oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95% | 500mg |
$266.00 | 2025-01-24 | |
Aaron | AR00E0C4-100mg |
2-oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95% | 100mg |
$133.00 | 2025-03-21 | |
A2B Chem LLC | AG52520-50mg |
2-Oxaspiro[4.6]undecane-1,3-dione |
4401-21-2 | 95% | 50mg |
$90.00 | 2024-04-20 |
2-oxaspiro[4.6]undecane-1,3-dione 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
2-oxaspiro[4.6]undecane-1,3-dioneに関する追加情報
2-Oxaspiro[4.6]undecane-1,3-dione
2-Oxaspiro[4.6]undecane-1,3-dione (CAS No. 4401-21-2) is a unique organic compound with a spirocyclic structure, characterized by a fused bicyclic system consisting of a six-membered ring and a four-membered ring. The compound belongs to the class of spiro compounds, which are known for their structural complexity and diverse applications in various fields of chemistry and materials science.
The molecular structure of 2-Oxaspiro[4.6]undecane-1,3-dione features two ketone groups located at positions 1 and 3 of the spiro system, which contributes to its distinctive reactivity and physical properties. The compound's spiro arrangement provides it with unique electronic and steric properties, making it an interesting subject for both fundamental research and practical applications.
Recent studies have highlighted the potential of spiro compounds like 2-Oxaspiro[4.6]undecane-1,3-dione in the development of advanced materials, particularly in the field of optoelectronics. Researchers have explored the use of this compound as a building block for constructing functional materials with tailored electronic properties. For instance, its ability to form self-assembled monolayers has been investigated for applications in organic electronics and sensor technologies.
In addition to its structural uniqueness, 2-Oxaspiro[4.6]undecane-1,3-dione exhibits interesting thermal and mechanical properties, which make it suitable for high-performance polymers and composites. Recent advancements in polymer chemistry have leveraged the compound's rigidity and stability to develop novel materials with enhanced durability under extreme conditions.
The synthesis of 2-Oxaspiro[4.6]undecane-1,3-dione typically involves multi-step organic reactions, including cyclization processes that yield the spiro structure. Researchers have optimized synthetic pathways to improve the yield and purity of the compound, which is crucial for its application in high-tech industries.
Furthermore, spiro compounds like CAS No. 4401-21-2 have gained attention in medicinal chemistry due to their potential as scaffolds for drug discovery. The compound's rigid structure and functional groups make it an ideal candidate for designing bioactive molecules with specific pharmacological properties.
Recent studies have also explored the use of 2-Oxaspiro[4.6]undecane-1,3-dione in catalysis, where its unique geometry can influence reaction pathways and selectivity. This has opened new avenues for its application in asymmetric synthesis and industrial chemical processes.
In summary, CAS No. 4401-21-2, or 2-Oxaspiro[4.6]undecane-1,3-dione, is a versatile compound with a wide range of applications across multiple disciplines. Its structural features and unique properties continue to inspire innovative research directions, making it a valuable component in modern chemical science.
4401-21-2 (2-oxaspiro[4.6]undecane-1,3-dione) 関連製品
- 19438-60-9(Hexahydro-4-methylphthalic anhydride)
- 2938-48-9(2,2-Dimethylglutaric anhydride)
- 4415-87-6(1,2,3,4-cyclobutanetetracarboxylic dianhydride)
- 10032-15-2(Hexyl 2-methylbutanoate)
- 39255-32-8(Ethyl 2-methylpentanoate)
- 2094-73-7(1-Adamantylcarboxylic Acid Ethyl Ester)
- 17347-61-4(3,3-dimethyloxolane-2,5-dione)
- 25550-51-0(Methylhexahydroisobenzofuran-1,3-Dione)
- 13149-00-3((3aR,7aS)-rel-Hexahydro-1,3-isobenzofurandione)
- 85-42-7(octahydro-2-benzofuran-1,3-dione)
